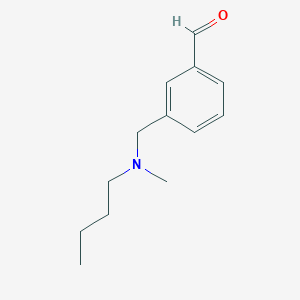

3-((Butyl(methyl)amino)methyl)benzaldehyde

Beschreibung

3-((Butyl(methyl)amino)methyl)benzaldehyde is a benzaldehyde derivative featuring a tertiary amine group (butyl(methyl)amino) attached via a methylene bridge at the 3-position of the aromatic ring. This structural motif combines the aldehyde’s electrophilic reactivity with the steric and electronic effects of the bulky tertiary amine. Applications of similar compounds span pH sensing , catalysis , and pharmaceutical intermediate synthesis , positioning this compound as a versatile candidate for organic synthesis and functional material development.

Eigenschaften

IUPAC Name |

3-[[butyl(methyl)amino]methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-4-8-14(2)10-12-6-5-7-13(9-12)11-15/h5-7,9,11H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLGOSQBRKYHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Butyl(methyl)amino)methyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Formylation: Introduction of the aldehyde group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Butyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

Oxidation: 3-((Butyl(methyl)amino)methyl)benzoic acid.

Reduction: 3-((Butyl(methyl)amino)methyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-((Butyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-((Butyl(methyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butyl(methyl)amino group may enhance the compound’s ability to interact with biological membranes and receptors .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tertiary amine in the target compound introduces steric bulk and basicity, contrasting with the conjugated imine groups in HL-3-qui and HL-6-qui, which enable pH-dependent fluorescence .

- Alkyl-substituted benzaldehydes like 3,4-dimethylbenzaldehyde lack electron-donating or coordinating groups, limiting their utility in sensing but enhancing stability for industrial applications .

Key Observations :

- The target compound’s synthesis may face challenges due to steric hindrance from the butyl group, unlike smaller amines (e.g., dimethylamino benzaldehyde in ), which achieve higher yields in N-alkylation reactions.

- Schiff base formation (as in HL-3-qui ) requires precise pH control, whereas reductive amination (analogous to ) offers broader compatibility with functional groups.

Functional Properties

Key Observations :

- Unlike HL-3-qui’s ratiometric fluorescence , the target compound lacks extended conjugation for optical sensing but may excel in coordination chemistry due to its tertiary amine.

- The butyl(methyl)amino group’s steric bulk could reduce reactivity in coupling reactions compared to dimethylamino benzaldehyde, which achieves superior yields in automated syntheses .

Biologische Aktivität

3-((Butyl(methyl)amino)methyl)benzaldehyde, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a butyl(methyl)amino substituent. Its structure can be represented as follows:

This structure is crucial as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

- Cellular Signaling Modulation : It may influence various signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| HeLa | 30.15 ± 4.20 | Reduces viability |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results indicate potential for use in treating bacterial infections.

Case Studies

- Study on Anticancer Activity : A study conducted by Ribeiro Morais et al. (2023) demonstrated that the compound significantly suppressed tumor growth in xenograft models when administered at specific dosages .

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent .

Safety and Toxicity

While preliminary studies indicate promising biological activities, further research is needed to assess the safety profile of this compound. Toxicity studies are essential to determine its suitability for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.